Cas no 1806733-99-2 (Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate)

Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate is a specialized pyridine derivative featuring a trifluoromethoxy group, a nitro substituent, and a hydroxy-acetate moiety. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance reactivity and binding affinity in target applications. The presence of the trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, while the nitro and hydroxy-acetate functionalities offer potential for further derivatization. Its well-defined molecular structure makes it a valuable intermediate for synthesizing complex heterocyclic compounds. Suitable for controlled reactions, this product is typically handled under standard laboratory conditions to ensure stability and purity.
Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate structure
1806733-99-2 structure
商品名:Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1806733-99-2
MF:C9H7F3N2O6
メガワット:296.156893014908
CID:4830463

Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate
    • インチ: 1S/C9H7F3N2O6/c1-19-6(15)2-4-5(20-9(10,11)12)3-13-8(16)7(4)14(17)18/h3H,2H2,1H3,(H,13,16)
    • InChIKey: JLZVJAVYOMSDRO-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CNC(C(=C1CC(=O)OC)[N+](=O)[O-])=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 517
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 110

Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029097557-1g
Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate
1806733-99-2 97%
1g
$1,534.70 2022-03-31

Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate 関連文献

Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806733-99-2): A Comprehensive Overview

Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate, identified by its CAS number 1806733-99-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including hydroxyl, nitro, and trifluoromethoxy substituents, makes it a versatile scaffold for chemical modifications and biological evaluations.

The structural features of Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate contribute to its unique chemical properties and reactivity. The pyridine core, flanked by these diverse functional groups, allows for a wide range of synthetic possibilities. This compound has been explored in various synthetic pathways, where its intermediate roles in the formation of more complex molecules have been documented. The trifluoromethoxy group, in particular, enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their pharmacological potential. Pyridine derivatives, such as Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate, have shown promise in various preclinical studies. These studies have highlighted the compound's ability to interact with biological targets, suggesting its utility in treating a range of diseases. The nitro group, for instance, can be reduced to an amine, opening up possibilities for further derivatization and functionalization.

The pharmaceutical industry has been particularly keen on developing small-molecule inhibitors targeting key enzymes and receptors involved in disease pathways. Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate has been investigated as a potential lead compound in this context. Its structural motif is reminiscent of known bioactive molecules, which has facilitated its incorporation into virtual screening campaigns and high-throughput screening (HTS) assays. These approaches have helped identify derivatives with enhanced binding affinity and selectivity.

One of the most compelling aspects of Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate is its role as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel analogs with tailored properties. For example, modifications at the hydroxyl and nitro positions have led to compounds with improved solubility and bioavailability. Additionally, the trifluoromethoxy group has been shown to enhance metabolic stability, reducing the likelihood of rapid degradation in vivo.

The synthesis of Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the versatility of the compound but also demonstrate the progress made in synthetic methodologies over recent decades.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate. Molecular modeling studies have provided insights into how this compound interacts with biological targets at an atomic level. These insights have guided medicinal chemists in designing next-generation molecules with improved pharmacokinetic profiles. The integration of computational tools with experimental data has become a cornerstone of modern drug discovery.

The potential applications of Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and specialty chemicals as well. For instance, derivatives of this compound have been explored as intermediates in the synthesis of pesticides and herbicides due to their stability and reactivity under various conditions.

In conclusion, Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806733-99-2) represents a fascinating compound with broad utility across multiple domains of chemistry and biology. Its structural complexity and functional diversity make it a valuable asset for researchers seeking to develop novel therapeutic agents or explore new synthetic pathways. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in advancing scientific discovery and innovation.

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